Methyl 2-[(benzyloxy)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(benzyloxy)methyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to a methyl prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(benzyloxy)methyl]prop-2-enoate typically involves the esterification of 2-[(benzyloxy)methyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The continuous removal of the product from the reaction mixture helps drive the reaction to completion and increases the overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(benzyloxy)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl 2-[(benzyloxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-[(benzyloxy)methyl]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzyloxy group can be involved in aromatic interactions with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylpropenoate
- Methyl methacrylate
- Benzyl methacrylate
Uniqueness
Methyl 2-[(benzyloxy)methyl]prop-2-enoate is unique due to the presence of both a benzyloxy group and a methyl prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
154201-91-9 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
GRBLPYIYLMDTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.